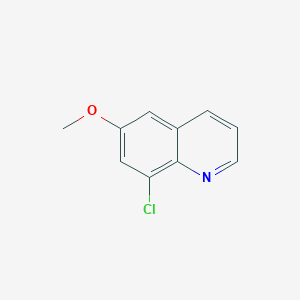

8-Chloro-6-methoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTLOGWJGGBMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609425 | |

| Record name | 8-Chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796851-15-5 | |

| Record name | 8-Chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Chloro-6-methoxyquinoline

Abstract: 8-Chloro-6-methoxyquinoline is a substituted quinoline scaffold of significant interest in medicinal chemistry and drug development, serving as a critical intermediate for more complex pharmacologically active molecules. This guide provides a comprehensive technical overview of its synthesis, grounded in established chemical principles. We will explore the strategic retrosynthetic analysis, detail the preparation of key precursors, and provide an in-depth examination of the most effective cyclization strategy—the Skraup synthesis. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols, mechanistic diagrams, and a consolidated reference list are provided to ensure scientific integrity and practical applicability.

Chapter 1: Strategic Approach and Retrosynthetic Analysis

The design of a successful synthesis for a target molecule like this compound hinges on a logical retrosynthetic analysis. This process involves mentally deconstructing the molecule into simpler, commercially available, or easily synthesized precursors.

The quinoline core is a bicyclic aromatic system formed by the fusion of a benzene ring and a pyridine ring. The most robust and direct strategies for its formation involve building the pyridine ring onto a pre-existing, appropriately substituted aniline.

For this compound, the substituents are fixed on the benzene portion of the scaffold. This strongly suggests that the synthesis should start with an aniline derivative that already contains the chloro and methoxy groups in the correct orientation. The primary disconnection, therefore, breaks the C4-C4a and N1-C8a bonds, pointing to a reaction between a C3 synthon and a substituted aniline.

This analysis identifies two key building blocks:

-

2-Amino-4-chloroanisole: This aniline derivative provides the benzene ring with the required 6-methoxy and 8-chloro (relative to the quinoline nitrogen) substitution pattern.

-

A three-carbon (C3) electrophilic synthon: In the classic Skraup synthesis, this is provided by glycerol, which dehydrates in situ to form acrolein.[1]

Other named reactions for quinoline synthesis, such as the Gould-Jacobs reaction, are less suitable for this specific target. The Gould-Jacobs reaction proceeds through a 4-hydroxyquinoline intermediate, which would require a subsequent, often harsh, chlorination step that could lack regioselectivity or affect the existing substituents.[2] Therefore, the Skraup-Doebner-von Miller family of reactions represents the most direct and reliable pathway.[3][4]

Chapter 2: Synthesis of the Key Precursor: 2-Amino-4-chloroanisole

The commercial availability of 2-amino-4-chloroanisole can be limited, often necessitating its synthesis in the laboratory. A reliable route starts from the readily available p-chloroanisole. The synthesis involves two primary steps: regioselective nitration followed by reduction of the nitro group.

Step 2.1: Nitration of p-Chloroanisole

The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution. Since the para position is blocked by the chlorine atom, nitration will occur predominantly at the ortho position.

Experimental Protocol: Synthesis of 4-Chloro-2-nitroanisole

-

Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add p-chloroanisole (1.0 eq). Cool the flask to 0-5 °C in an ice-salt bath.

-

Acid Mixture: Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) while maintaining the low temperature.

-

Nitration: Add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (H₂SO₄, 1.1 eq)) dropwise via the dropping funnel. The internal temperature must be strictly maintained below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The yellow solid product will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

-

Purification: Dry the crude product. Recrystallization from ethanol will yield pure 4-chloro-2-nitroanisole as a yellow crystalline solid.

Step 2.2: Reduction of 4-Chloro-2-nitroanisole

The nitro group is readily reduced to an amine using various methods. A common and effective laboratory method involves using a metal in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

Experimental Protocol: Synthesis of 2-Amino-4-chloroanisole

-

Setup: In a round-bottom flask, suspend 4-chloro-2-nitroanisole (1.0 eq) in ethanol.

-

Reagent Addition: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~3.0-4.0 eq) in concentrated hydrochloric acid (HCl) to the suspension.[5]

-

Reaction: Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly basic (pH > 10). During this process, tin salts will precipitate as tin(IV) hydroxide.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield 2-amino-4-chloroanisole as a liquid or low-melting solid.

Chapter 3: The Skraup Synthesis of this compound

The Skraup synthesis is a powerful, one-pot reaction that constructs the quinoline ring system by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] While the reaction is highly effective, it is notoriously exothermic and requires careful control.

Mechanism and Rationale of Reagents

The reaction proceeds through a series of well-defined steps, with each reagent playing a crucial role.

-

Dehydration of Glycerol: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein. This occurs in situ.[6]

-

Michael Addition: The amino group of 2-amino-4-chloroanisole acts as a nucleophile and adds to the β-carbon of acrolein in a conjugate addition.[3]

-

Cyclization and Dehydration: The resulting aldehyde intermediate is protonated by the acid, and the electron-rich aromatic ring attacks the carbonyl carbon in an intramolecular electrophilic aromatic substitution. Subsequent dehydration yields a dihydroquinoline intermediate.

-

Oxidation: The dihydroquinoline is not yet aromatic. An oxidizing agent is required to remove two hydrogen atoms and form the stable aromatic quinoline ring. A common oxidant is nitrobenzene, although arsenic acid or even the sulfuric acid at high temperatures can serve this role.[1]

-

Moderator: The reaction can be violently exothermic. Ferrous sulfate (FeSO₄) is often added to act as a moderator, ensuring a smoother and safer reaction profile.[1][6]

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous substituted quinolines.[6]

-

Setup: In a large, robust three-necked flask equipped with a high-torque mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-amino-4-chloroanisole (1.0 eq), glycerol (approx. 4.0 eq), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, approx. 0.2 eq).

-

Acid Addition: Begin vigorous stirring and slowly add concentrated sulfuric acid (~2.5-3.0 eq) through the dropping funnel. The addition is exothermic and should be done cautiously, with external cooling if necessary.

-

Oxidant Addition: Once the acid is added, add the oxidizing agent. If using nitrobenzene, it can be added at this stage (approx. 0.5 eq).

-

Heating: Heat the mixture carefully in a heating mantle. The reaction will become vigorous. Heat to reflux (typically around 130-150 °C) and maintain for 3-5 hours.

-

Work-up: Allow the mixture to cool to below 100 °C. Cautiously dilute the thick, dark mixture with water. Transfer the diluted mixture to a large beaker and carefully neutralize it with a concentrated sodium hydroxide solution while cooling in an ice bath. The mixture should be made strongly basic (pH > 10).

-

Isolation: The crude quinoline product can be isolated from the neutralized mixture by steam distillation or by thorough extraction with a suitable organic solvent like toluene or dichloromethane.

-

Purification: The crude product obtained after solvent removal is typically a dark oil or solid. It can be purified by vacuum distillation or, more commonly, by column chromatography on silica gel using a hexane/ethyl acetate gradient. An alternative is recrystallization from a suitable solvent like ethanol or hexane.[7][8]

| Parameter | Condition/Reagent | Rationale |

| Aniline | 2-Amino-4-chloroanisole | Provides the substituted benzene ring. |

| C3 Source | Glycerol | Dehydrates in situ to form the acrolein electrophile. |

| Catalyst/Dehydrator | Concentrated H₂SO₄ | Catalyzes cyclization and dehydrates glycerol. |

| Oxidant | Nitrobenzene / Arsenic Acid | Aromatizes the dihydroquinoline intermediate.[1] |

| Moderator | Ferrous Sulfate (FeSO₄) | Controls the highly exothermic reaction.[6] |

| Temperature | 130-150 °C | Provides activation energy for dehydration and cyclization. |

| Reaction Time | 3-5 hours | Typical duration to ensure complete conversion. |

Chapter 4: Characterization

The identity and purity of the synthesized this compound must be confirmed through modern analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons on both the benzene and pyridine rings, as well as a singlet for the methoxy group protons (~3.9-4.1 ppm). The coupling patterns of the aromatic protons are diagnostic for the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the correct number of carbon signals corresponding to the molecular structure, including the methoxy carbon and the distinct aromatic carbons.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is the characteristic isotopic signature for a compound containing one chlorine atom. For C₁₀H₈ClNO, the expected m/z would be approximately 193.03.

-

IR (Infrared Spectroscopy): Will show characteristic peaks for C-H aromatic stretching, C=C and C=N aromatic ring vibrations, and C-O-C stretching of the methoxy ether.

Conclusion

The synthesis of this compound is most reliably achieved through the classic Skraup reaction, a testament to the enduring power of named reactions in organic chemistry. A successful synthesis is contingent upon the careful preparation of the key precursor, 2-amino-4-chloroanisole, and meticulous control over the highly exothermic cyclization step. By understanding the underlying mechanism and the specific role of each reagent, researchers can safely and efficiently produce this valuable chemical intermediate, paving the way for the development of novel therapeutics and other advanced materials.

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 7. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]

- 8. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]

physicochemical properties of 8-Chloro-6-methoxyquinoline

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1] The specific substitution pattern of a chlorine atom at the 8-position and a methoxy group at the 6-position endows this molecule with unique electronic and steric properties, making it a valuable intermediate in the synthesis of novel therapeutic agents.[2][3] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery pipelines.

This guide provides a comprehensive analysis of the core , grounded in established scientific principles and experimental methodologies. It is designed to serve as a practical resource for scientists, enabling informed decision-making in experimental design and application.

Molecular Structure and Identification

The foundational characteristics of a chemical compound are its structure and molecular formula. These attributes dictate its intrinsic properties and interactions.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 796851-15-5 | [4] |

| Molecular Formula | C₁₀H₈ClNO | [5] |

| Molecular Weight | 193.63 g/mol | [4][5] |

| Canonical SMILES | COC1=CC2=C(C=C1)N=CC=C2Cl | Inferred |

Caption: 2D Molecular Structure of this compound.

Physical and Thermal Properties

The physical state, melting point, and boiling point are critical parameters for handling, purification, and reaction setup. While specific experimental data for this compound is not widely published, we can infer its likely properties based on related structures. For context, 8-chloroquinoline has a boiling point of 175 °C and a melting point of -20 °C[6], while 6-methoxyquinolin-8-amine is a solid with a melting point of 45.0 to 49.0 °C.[7]

Table 2: Physical Property Profile

| Property | Value | Significance |

|---|---|---|

| Physical State | Expected to be a solid at room temperature. | Influences handling, storage, and dispensing methods. |

| Melting Point | Not specified, but expected to be a crystalline solid. | A key indicator of purity; crucial for quality control. |

| Boiling Point | Not specified. | Important for purification by distillation and assessing volatility. |

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of a sharp melting point range is a primary indicator of compound purity.

Caption: Workflow for Melting Point Determination.

Causality in Experimental Choice: A slow heating rate (1-2°C/min) near the melting point is crucial to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading. A pure compound will exhibit a sharp melting range of 1-2°C.

Solubility Profile

Solubility is a critical parameter in drug development, affecting absorption and formulation, and in synthetic chemistry, for selecting appropriate reaction and purification solvents. The solubility of this compound is dictated by the interplay between the hydrophobic quinoline ring and the polarizability introduced by the methoxy and chloro substituents.

Table 3: Predicted Solubility in Common Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

|---|---|---|---|

| Water | High | Insoluble/Very Slightly Soluble | The large, hydrophobic aromatic system dominates.[8] |

| Ethanol | High | Soluble | The alkyl chain and hydroxyl group can interact favorably with the solute.[8] |

| Chloroform | Medium | Soluble | A good solvent for many aromatic and halogenated compounds.[9] |

| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Soluble | Its high polarity and aprotic nature effectively solvate a wide range of organic molecules.[8][9] |

| Hexane | Low | Sparingly Soluble/Insoluble | The polarity mismatch between the nonpolar solvent and the moderately polar solute is significant. |

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol determines the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., 2 mL) in a sealed vial. The excess solid ensures that saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used for consistent mixing.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling & Dilution: Carefully extract a known volume of the supernatant, ensuring no solid is disturbed. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution, to determine the solubility (e.g., in mg/mL or mol/L).

Spectral Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. While a definitive spectrum for this compound is not publicly available, a predicted spectrum can be inferred from analysis of its constituent parts and similar structures.[10][11]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 2 | ~8.8 (dd) | ~150 |

| 3 | ~7.4 (dd) | ~122 |

| 4 | ~8.0 (dd) | ~135 |

| 5 | ~7.5 (d) | ~120 |

| 7 | ~7.2 (d) | ~105 |

| -OCH₃ | ~4.0 (s) | ~56 |

Note: These are estimations. Actual values may vary. The chlorine at position 8 will influence the shifts of neighboring protons and carbons.

Experimental Protocol: NMR Spectrum Acquisition

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation patterns, further confirming its identity.

-

Expected Molecular Ion: For this compound, MS will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine. There will be two major peaks:

-

[M]⁺ at m/z 193.03 (corresponding to the ³⁵Cl isotope)

-

[M+2]⁺ at m/z 195.03 (corresponding to the ³⁷Cl isotope)

-

-

Isotopic Ratio: The relative intensity of the [M]⁺ to [M+2]⁺ peak will be approximately 3:1, which is a definitive signature for a molecule containing one chlorine atom.[12]

-

Key Fragments: Common fragmentation may involve the loss of a methyl radical (-•CH₃) from the methoxy group, or the loss of a chlorine radical (-•Cl).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050-3000 | C-H Stretch | Aromatic Ring |

| ~2950-2850 | C-H Stretch | Methoxy (-OCH₃) |

| ~1620-1580 | C=N Stretch | Quinoline Ring |

| ~1550-1450 | C=C Stretch | Aromatic Ring |

| ~1250 & ~1050 | C-O Stretch | Aryl Ether |

| ~800-700 | C-Cl Stretch | Aryl Halide |

Source: Inferred from standard IR correlation tables.[12]

Stability and Handling

-

Stability: As a chlorinated aromatic ether, this compound is expected to be a chemically stable compound under standard laboratory conditions (ambient temperature and pressure). It should be protected from strong oxidizing agents.

-

Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from atmospheric moisture or oxygen over extended periods.

-

Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It is classified as an irritant.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 796851-15-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. 4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 6-Methoxyquinolin-8-amine | 90-52-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chemodex.com [chemodex.com]

- 10. This compound(796851-15-5) 1H NMR [m.chemicalbook.com]

- 11. 8-METHOXYQUINOLINE(938-33-0) 1H NMR [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

8-Chloro-6-methoxyquinoline CAS number and structure

An In-Depth Technical Guide to 8-Chloro-6-methoxyquinoline: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a halogenated and methoxylated derivative of quinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its core chemical identity, including its structure and physicochemical properties. It delves into established synthetic strategies for the quinoline scaffold, offering mechanistic insights relevant to its preparation. Furthermore, this document explores the pivotal role of the this compound core as a versatile building block in the development of therapeutic agents, drawing parallels with structurally related compounds of known pharmacological importance. Detailed experimental protocols and safety guidelines are provided to support researchers, scientists, and drug development professionals in their work with this compound.

Core Chemical Identity: CAS Number and Structure

This compound is identified by the CAS Number: 796851-15-5 .[1][2]

Structure: The molecule consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A methoxy group (-OCH₃) is attached at the 6-position of the benzene ring, and a chlorine atom (-Cl) is substituted at the 8-position.

Molecular Formula: C₁₀H₈ClNO[2]

Chemical Structure Visualization:

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound make it a suitable intermediate for various organic reactions in drug development.

| Property | Value | Source(s) |

| CAS Number | 796851-15-5 | [1][2] |

| Molecular Formula | C₁₀H₈ClNO | [2] |

| Molecular Weight | 193.63 g/mol | [2] |

| Purity | Typically ≥97% | [2] |

| InChI Key | DJTLOGWJGGBMKV-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Insights

While specific, peer-reviewed synthesis routes for this compound are not extensively published, its structure lends itself to established methodologies for quinoline synthesis. The Skraup reaction is a cornerstone for creating the quinoline core, typically involving the reaction of an aniline derivative with glycerol, an oxidizing agent (like arsenic pentoxide or nitrobenzene), and sulfuric acid.[3]

For this compound, a plausible synthetic pathway would start from an appropriately substituted aniline, such as 2-chloro-4-methoxyaniline .

Conceptual Synthetic Pathway via Skraup Reaction:

Caption: Conceptual Skraup synthesis for the quinoline core.

This reaction is notoriously exothermic and requires careful control of temperature and addition rates.[3] The mechanism involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the aromatic quinoline ring.

Applications in Medicinal Chemistry and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[4] The specific substitutions on this compound—a chloro group and a methoxy group—are particularly valuable in drug design.[5]

-

Chloro Group: The chlorine atom can enhance membrane permeability and metabolic stability, and it can form halogen bonds, which are increasingly recognized for their role in ligand-protein interactions.

-

Methoxy Group: The methoxy group can modulate solubility and electronic properties and often serves as a key interaction point within receptor binding pockets.

The 6-methoxy-8-substituted quinoline core is famously found in antimalarial drugs like primaquine and tafenoquine.[6] In these drugs, an amino group at the 8-position is critical for their antiplasmodial activity.[6] this compound serves as a valuable precursor, where the chloro group can be substituted via nucleophilic aromatic substitution (SₙAr) to introduce various side chains, including the diamine side chains characteristic of 8-aminoquinoline antimalarials.[7]

Role as a Synthetic Intermediate:

Caption: Role as a key intermediate in drug synthesis.

This versatility makes this compound a compound of high interest for generating libraries of novel molecules for screening against various diseases, including malaria, cancer, and bacterial infections.[4][8][9]

Experimental Protocol: Exemplary Synthesis of a Key Precursor

To provide a practical, field-proven methodology, the following protocol details the Skraup synthesis of 6-methoxy-8-nitroquinoline , a direct precursor to 6-methoxy-8-aminoquinoline[10] and a close structural analog for understanding the synthesis of the title compound. This procedure is adapted from Organic Syntheses.[3]

Objective: To synthesize 6-methoxy-8-nitroquinoline.

Materials:

-

Arsenic pentoxide (As₂O₅), powdered

-

3-Nitro-4-aminoanisole

-

Glycerol

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Methanol

-

Chloroform

WARNING: This reaction involves arsenic compounds, which are highly toxic, and the Skraup reaction can become violently exothermic. This procedure must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and gloves. A safety shower must be readily accessible.[3]

Procedure:

-

Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, create a homogeneous slurry by mixing the following in order: 588 g (2.45 moles) of powdered arsenic oxide, 600 g (3.57 moles) of 3-nitro-4-aminoanisole, and 1060 g (11.5 moles) of glycerol.

-

Acid Addition: Cool the flask in an ice-water bath. Slowly add 1000 g (544 ml) of concentrated sulfuric acid from the dropping funnel over 4-5 hours, ensuring the internal temperature does not exceed 100-110°C.

-

Heating: After the addition is complete, heat the mixture cautiously with a heating mantle. Once the temperature reaches 135-140°C, the reaction becomes exothermic. Immediately remove the heating source. The temperature will continue to rise to 150-160°C. Maintain this temperature range for 3 hours by intermittent heating or cooling as needed.

-

Quenching and Neutralization: Allow the reaction mixture to cool to 100°C. Cautiously dilute the mixture by adding 2.5 L of water through the dropping funnel. Pour the diluted mixture with stirring into a large pail containing 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice.

-

Initial Filtration: Filter the resulting thick slurry through a large Büchner funnel. Wash the solid precipitate with four 700-mL portions of water.

-

Methanol Wash: Transfer the crude product to a beaker and stir with 1 L of methanol for 15 minutes. Filter the slurry. Repeat this methanol wash.

-

Extraction: Transfer the washed solid to a 5-L flask and add 2.5 L of chloroform. Heat the mixture to boiling for 1 hour with stirring. Filter the hot solution through a large, pre-warmed Büchner funnel.

-

Crystallization: Concentrate the combined chloroform filtrates by distillation to a volume of 1.5-2.5 L. Crystals of 6-methoxy-8-nitroquinoline will begin to separate. Cool the solution to 5°C to obtain the first crop of crystals.

-

Purification: Collect the crystals on a Büchner funnel. Transfer them to a beaker, stir with 400 mL of methanol for 15 minutes, and filter again. Wash with an additional 200 mL of methanol. The product should be light-tan crystals.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available from the search, data from structurally similar chloro- and methoxy-quinolines provide essential guidance.[11][12] Researchers should handle this compound with care, assuming it may possess irritant and toxic properties.

| Hazard Category | Precautionary Measures | Source(s) |

| Eye Contact | Causes serious eye irritation. Wear safety glasses or chemical goggles. If contact occurs, rinse cautiously with water for several minutes. | [12] |

| Skin Contact | May cause skin irritation or an allergic reaction. Wear protective gloves and lab coat. Wash skin thoroughly after handling. | [12] |

| Inhalation | May cause respiratory irritation. Avoid breathing dust/fumes. Use only in a well-ventilated area or fume hood. | [12] |

| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when using this product. Rinse mouth if ingested. | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [12] |

Conclusion

This compound is a strategically important heterocyclic compound. Its defined structure and CAS number provide a clear chemical identity, while its physicochemical properties make it a versatile intermediate for organic synthesis. The well-established chemistry of the quinoline core, particularly the Skraup reaction, offers reliable pathways for its synthesis and the synthesis of its precursors. The true value of this compound lies in its potential as a scaffold for creating novel therapeutic agents, particularly in the fields of antimalarial and anticancer drug discovery. By leveraging the chloro and methoxy substituents, medicinal chemists can fine-tune molecular properties to develop next-generation therapies. Adherence to strict safety protocols is essential when handling this and related compounds.

References

- 1. 796851-15-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. drughunter.com [drughunter.com]

- 6. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity [mdpi.com]

- 7. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

The Rising Therapeutic Potential of 8-Chloro-6-methoxyquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile and potent biological activities. Within this broad class of heterocyclic compounds, 8-chloro-6-methoxyquinoline derivatives are emerging as a promising frontier in the development of novel therapeutic agents. The strategic placement of a chloro group at the 8-position and a methoxy group at the 6-position significantly influences the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. This technical guide provides a comprehensive exploration of the synthesis, diverse biological activities, and mechanisms of action of this compound derivatives, with a particular focus on their anticancer and antimicrobial properties. Detailed experimental protocols and mechanistic insights are presented to empower researchers in their pursuit of innovative drug discovery.

Introduction: The Quinoline Core and the Significance of 8-Chloro-6-methoxy Substitution

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure found in numerous natural products and synthetic drugs, most notably the antimalarial agent quinine.[1][2] Its rigid, planar structure and the presence of a nitrogen atom facilitate a variety of non-covalent interactions with biological macromolecules, making it an ideal scaffold for drug design. The therapeutic landscape of quinoline derivatives is vast, encompassing anticancer, antimicrobial, antimalarial, and anti-inflammatory activities.[3][4]

The specific substitution pattern of 8-chloro-6-methoxy imparts unique physicochemical properties that enhance biological activity. The electron-withdrawing nature of the chlorine atom at the 8-position can influence the pKa of the quinoline nitrogen, affecting its ability to form hydrogen bonds and interact with metal ions. The methoxy group at the 6-position, an electron-donating group, can modulate the overall electron density of the ring system and impact metabolic stability. This dual substitution creates a unique electronic environment that is being increasingly exploited for the development of targeted therapies.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core and its subsequent derivatization is a critical aspect of exploring its therapeutic potential. While a variety of methods exist for quinoline synthesis, the Skraup synthesis and its modifications remain a widely used and adaptable approach.

Core Synthesis: The Skraup Reaction

The Skraup synthesis is a classic method for constructing the quinoline ring system from an aniline, glycerol, an oxidizing agent, and sulfuric acid.[5] For the synthesis of 6-methoxyquinolines, p-anisidine (4-methoxyaniline) serves as the starting aniline.

Experimental Protocol: Synthesis of 6-methoxyquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to glycerol.

-

Addition of Reactants: To this mixture, add p-anisidine and a suitable oxidizing agent (e.g., p-nitrotoluene or arsenic pentoxide). Ferrous sulfate can be added to moderate the reaction.[5]

-

Heating: Heat the reaction mixture to approximately 140°C and maintain reflux for several hours.[5]

-

Work-up: After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

Purification: The crude 6-methoxyquinoline is then purified by steam distillation or column chromatography.

Chlorination at the 8-Position

Subsequent chlorination of the 6-methoxyquinoline core at the 8-position is typically achieved through electrophilic aromatic substitution.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 6-methoxyquinoline in a suitable solvent such as concentrated hydrochloric acid.

-

Chlorinating Agent: Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise to the solution while maintaining a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude this compound is then purified by recrystallization or column chromatography.

Derivatization Strategies

Further functionalization of the this compound scaffold can be achieved through various reactions, including nucleophilic aromatic substitution at other positions or by introducing side chains. For instance, the Mannich reaction can be employed to introduce aminomethyl groups.[1][6]

Workflow for Derivatization:

Caption: General workflow for the derivatization of the this compound core.

Anticancer Activity of this compound Derivatives

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[7][8] The incorporation of the 8-chloro-6-methoxy substitution pattern has been explored to enhance the cytotoxic and targeted effects against various cancer cell lines.

Mechanisms of Anticancer Action

The anticancer activity of quinoline derivatives is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

-

Induction of Apoptosis: Many quinoline-based compounds trigger programmed cell death in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Studies on related nitroquinoline compounds suggest the involvement of reactive oxygen species (ROS) generation, which can lead to DNA damage and trigger apoptosis.[9]

-

Cell Cycle Arrest: These derivatives can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.[10]

-

Inhibition of Kinases: Quinoline scaffolds are known to be effective kinase inhibitors.[8] They can target key enzymes involved in cancer cell signaling, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor growth, angiogenesis, and metastasis.

Signaling Pathway: Apoptosis Induction by Quinoline Derivatives

Caption: Proposed intrinsic pathway of apoptosis induced by this compound derivatives.

In Vitro Cytotoxicity

The anticancer potential of these derivatives is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify their potency.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Substituted Quinoline | MCF-7 (Breast) | 39.0 - 43.4 | [11] |

| Substituted Quinoline | MDA-MB-231 (Breast) | 35.1 - 35.9 | [11] |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular) | ~6.25 | [12][13] |

| 8-hydroxyquinoline Platinum(II) | MDA-MB-231 (Breast) | 5.49 - 7.09 | [14] |

| 6-Bromo-5-nitroquinoline | HT29 (Colon) | Lower than 5-FU | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity of this compound Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobials, and the 8-chloro-6-methoxy scaffold offers a promising platform for the design of novel antibacterial and antifungal compounds.[6][15][16]

Mechanisms of Antimicrobial Action

The antimicrobial effects of quinoline derivatives are often attributed to their ability to interfere with essential cellular processes in microorganisms.

-

Inhibition of Bacterial Enzymes: Certain quinoline derivatives have been shown to target bacterial enzymes such as DNA gyrase (a type II topoisomerase) and lipopolysaccharide transport protein A (LptA), which are crucial for DNA replication and outer membrane integrity in Gram-negative bacteria, respectively.[1][6]

-

Metal Chelation: The 8-hydroxyquinoline scaffold, a close structural relative, is a well-known metal chelator.[17] By sequestering essential metal ions like iron, these compounds can disrupt microbial metabolism and growth. The 8-chloro substitution can modulate this chelating ability.

-

Membrane Disruption: The lipophilic nature of the quinoline ring can facilitate its insertion into the microbial cell membrane, leading to disruption of membrane potential and integrity.

Workflow for Antimicrobial Mechanism of Action Studies

Caption: Experimental workflow to investigate the antimicrobial mechanism of this compound derivatives.

In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of these compounds is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Quinolone Hybrid | Gram-positive & Gram-negative bacteria | 0.125 - 8 | [1][6] |

| 8-hydroxyquinoline | M. tuberculosis | 0.062 - 0.25 | [17] |

| 8-hydroxyquinoline derivatives | Candida spp. | 0.5 - 8 | [15] |

| Halogenated 8-hydroxyquinoline | Gram-negative bacteria | Potent activity | [16] |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | ~0.1 µM | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with the potential for diverse chemical modifications, make them an attractive area for further research. Future efforts should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core to optimize potency and selectivity.

-

Target Identification and Validation: Elucidating the specific molecular targets of the most active compounds to better understand their mechanisms of action.

-

In Vivo Efficacy and Safety Profiling: Evaluating the therapeutic potential and toxicity of lead compounds in preclinical animal models.

-

Development of Drug Delivery Systems: Formulating promising derivatives to enhance their bioavailability and targeted delivery.

The continued exploration of this chemical space holds significant promise for addressing unmet medical needs in oncology and infectious diseases.

References

- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents [mdpi.com]

- 7. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

8-Chloro-6-methoxyquinoline: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this privileged class of heterocycles, 8-chloro-6-methoxyquinoline has emerged as a particularly valuable and versatile building block. Its strategic substitution pattern—an electron-donating methoxy group and a synthetically labile chloro group—provides a powerful platform for constructing complex molecular architectures. This guide offers a comprehensive exploration of this compound, from its fundamental properties and synthesis to its nuanced reactivity and application in the targeted synthesis of bioactive molecules. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key transformations, equipping researchers with the practical insights needed to leverage this scaffold in their synthetic endeavors.

Core Characteristics of the Building Block

Physicochemical and Spectral Profile

This compound is a stable, crystalline solid at room temperature. Its identity and purity are readily confirmed by standard analytical techniques.

| Property | Value | Source |

| CAS Number | 796851-15-5 | [1] |

| Molecular Formula | C₁₀H₈ClNO | |

| Molecular Weight | 193.63 g/mol | |

| Appearance | Off-white to light yellow crystalline powder | |

| MDL Number | MFCD09907835 | [1] |

Spectral Data Interpretation:

-

¹H NMR: The proton NMR spectrum is characteristic of a substituted quinoline. The methoxy group typically appears as a singlet around 3.9-4.0 ppm. The aromatic protons on the quinoline ring system will exhibit distinct coupling patterns, which can be fully assigned through 2D NMR techniques.[2]

-

¹³C NMR: The carbon spectrum will show ten distinct signals, including the methoxy carbon at approximately 55-56 ppm and the aromatic carbons, with the carbon bearing the chlorine atom (C8) appearing at a characteristic chemical shift.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 193, with a characteristic M+2 isotope peak at m/z 195 (approximately one-third the intensity of the M+ peak), confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-O stretching vibrations for the methoxy group (around 1250 cm⁻¹ and 1030 cm⁻¹), C=C and C=N stretching of the quinoline core (1600-1450 cm⁻¹), and C-Cl stretching in the fingerprint region.

Synthesis of the Quinoline Scaffold: Strategic Considerations

The construction of the this compound core relies on classical heterocyclic chemistry methodologies. The choice of synthesis is dictated by the availability of starting materials and the desired substitution pattern. The Skraup-Doebner-von Miller synthesis is a robust and widely used method for accessing the quinoline ring system.

The Skraup-Doebner-von Miller Reaction

This reaction involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound under acidic conditions, followed by cyclization and oxidation to form the quinoline ring.[3][4][5] The mechanism, while debated, is believed to proceed through a 1,4-addition of the aniline, cyclization, dehydration, and a final oxidation step to achieve aromatization.[6][7]

A logical precursor for this compound via this route is 2-chloro-4-methoxyaniline. However, a more common and well-documented industrial route involves building the 6-methoxyquinoline core first and introducing the C8 substituent in later steps. A highly reliable method starts with 4-methoxy-2-nitroaniline, which undergoes a Skraup reaction to form 6-methoxy-8-nitroquinoline.[8]

Caption: Key steps for the synthesis of this compound.

Experimental Protocol: Synthesis of 6-Methoxy-8-nitroquinoline

This protocol is adapted from a validated Organic Syntheses procedure, which provides a reliable method for producing a key precursor.[8]

Safety Precaution: Skraup reactions can be highly exothermic and become violent if not properly controlled. This procedure must be performed in a well-ventilated fume hood, and the operator must wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat. A safety shower should be readily accessible.

-

Reaction Setup: In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a homogeneous slurry by mixing the following in order: 588 g (2.45 moles) of powdered arsenic oxide (oxidant), 420 g (2.5 moles) of 4-methoxy-2-nitroaniline, and 860 g (9.35 moles) of glycerol.

-

Acid Addition: Cool the flask in an ice-water bath. Slowly add 800 g (435 mL) of concentrated sulfuric acid via the dropping funnel over 4-5 hours, ensuring the internal temperature is maintained between 90-100°C.

-

Heating and Reflux: After the addition is complete, heat the mixture. The reaction will become exothermic around 125-130°C. Control the heating to maintain a steady reflux at approximately 145-155°C for 4 hours.

-

Workup: Cool the reaction mixture to 80-90°C and pour it cautiously into 8 L of water while stirring. Allow the mixture to stand for 2 hours to complete the precipitation of the crude product.

-

Neutralization and Filtration: Carefully neutralize the solution with concentrated ammonium hydroxide until it is just alkaline to litmus paper. Filter the resulting solid precipitate using a large Büchner funnel and wash it thoroughly with water.

-

Purification: The crude product is purified by recrystallization. Boil the solid with 4.5 L of chloroform and 30 g of decolorizing carbon for 30 minutes. Filter the hot solution. Concentrate the filtrate by distillation until crystals begin to form. Cool the solution to 5°C, collect the crystals by filtration, wash with cold methanol, and dry to yield 6-methoxy-8-nitroquinoline as light-tan crystals.

Reactivity and Synthetic Utility

The synthetic utility of this compound is dictated by the interplay of its substituents. The methoxy group at the C6 position is an ortho-, para-directing activator for electrophilic substitution, while the chloro group at the C8 position is a superb handle for nucleophilic substitution and metal-catalyzed cross-coupling reactions.[9][10]

Caption: Synthetic transformations of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C8 position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than chloro-substituents on more electron-deficient positions of the quinoline ring (e.g., C2 or C4).[11] Nonetheless, displacement with various nucleophiles is achievable, often requiring elevated temperatures or the use of a strong base. This reaction is fundamental for installing amine side chains, a critical step in the synthesis of many antimalarial drugs.

Case Study: Synthesis of the 8-Amino-6-methoxyquinoline Core The conversion of this compound to 8-amino-6-methoxyquinoline is a pivotal transformation. While direct amination with ammonia is challenging, this conversion is most effectively achieved via a Buchwald-Hartwig amination or by displacement with a protected amine equivalent followed by deprotection. This core structure is central to antimalarial drugs like primaquine and tafenoquine.[12]

Palladium-Catalyzed Cross-Coupling Reactions

The C8-Cl bond serves as an excellent handle for modern cross-coupling reactions, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.

-

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds and is often preferred over classical SNAr for its milder conditions and broader substrate scope. It involves reacting this compound with an amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a base. This reaction is instrumental in creating libraries of 8-aminoquinoline derivatives for drug discovery programs.[11]

-

Suzuki Coupling: To form C-C bonds and introduce new aryl or heteroaryl substituents at the C8 position, the Suzuki coupling is the reaction of choice. It pairs the chloroquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the synthesis of sterically hindered biaryl compounds that are difficult to access otherwise.[11]

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

-

Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-110°C and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 8-aminoquinoline derivative.

Electrophilic Aromatic Substitution

The electron-donating methoxy group at C6 activates the benzene portion of the quinoline ring towards electrophilic attack. The directing effect of the methoxy group (ortho-, para-directing) and the deactivating effect of the quinoline nitrogen combine to favor substitution at the C5 position. For example, nitration of 8-methoxyquinoline derivatives typically yields the 5-nitro product.[13] This allows for further functionalization of the quinoline core.

Conclusion

This compound is a high-value building block whose reactivity is well-defined and synthetically versatile. The chlorine atom at C8 provides a reliable handle for introducing a wide array of functionalities through nucleophilic substitution and, more powerfully, through palladium-catalyzed cross-coupling reactions. The C6-methoxy group not only influences the electronic properties of the scaffold but also directs further electrophilic substitutions. This predictable and multifaceted reactivity has cemented its role in the synthesis of complex targets, particularly in the development of antimalarial agents and other biologically active compounds. The protocols and strategic insights provided in this guide serve as a foundation for researchers to effectively harness the synthetic potential of this important intermediate.

References

- 1. 796851-15-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound(796851-15-5) 1H NMR spectrum [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. drughunter.com [drughunter.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 8-Chloro-6-methoxyquinoline: A Technical Guide for Researchers

Executive Summary

The quinoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological activities. This technical guide delves into the prospective therapeutic landscape of a specific, yet underexplored derivative: 8-Chloro-6-methoxyquinoline. While direct, extensive research on this particular molecule is nascent, a comprehensive analysis of structurally related quinoline compounds allows us to forecast its potential therapeutic targets with a high degree of scientific confidence. This document serves as a roadmap for researchers and drug development professionals, illuminating promising avenues for investigation in oncology, infectious diseases, and neurodegeneration. By synthesizing data from analogous compounds, we will explore hypothetical mechanisms of action, propose key molecular targets, and outline robust experimental workflows to validate these hypotheses.

Introduction: The Quinoline Core and the Promise of this compound

Quinoline and its derivatives have given rise to a multitude of approved drugs with applications ranging from anticancer and antimalarial to antibacterial and antiviral therapies[1]. The rigid, bicyclic structure of quinoline provides an excellent framework for interacting with various biological targets. The specific substitutions on the quinoline ring are critical determinants of its pharmacological profile.

The subject of this guide, this compound, possesses two key substituents: a methoxy group at the 6-position and a chlorine atom at the 8-position. The 6-methoxy substituent is a well-known feature in many biologically active quinolines, including the antimalarial drugs primaquine and tafenoquine[2]. The chloro group, an electron-withdrawing halogen, can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can participate in halogen bonding with protein targets, thereby enhancing binding affinity[3]. While direct experimental data on this compound is limited, the known activities of structurally similar compounds provide a strong foundation for predicting its potential therapeutic applications.

Potential Therapeutic Target Areas

Based on the structure-activity relationships (SAR) of analogous quinoline derivatives, we can hypothesize several key therapeutic areas where this compound may exhibit significant activity.

Oncology

The quinoline scaffold is prevalent in a number of anticancer agents. The presence of both a chloro and a methoxy group on the quinoline ring of our lead compound suggests a potential for anticancer activity through multiple mechanisms.

Hypothesized Molecular Targets and Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: This signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[4]. A structurally related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to exert its anticancer effects in colorectal cancer by modulating the PI3K/Akt/mTOR pathway[4]. It is plausible that this compound could similarly inhibit key kinases within this pathway, such as PI3K, Akt, or mTOR.

-

Metal Ion Chelation and Reactive Oxygen Species (ROS) Generation: 8-Hydroxyquinoline derivatives are well-documented for their anticancer activity, which is often linked to their ability to chelate metal ions like copper and zinc[5][6]. This chelation can disrupt metal homeostasis in cancer cells and catalyze the generation of cytotoxic reactive oxygen species (ROS)[5]. While this compound lacks the 8-hydroxyl group, the quinoline nitrogen and the methoxy oxygen could potentially participate in metal coordination. The chloro-substituent can further modulate the electron density of the ring system, influencing its chelating properties.

Proposed Experimental Workflow to Validate Anticancer Potential:

-

Caption: Experimental workflow for validating the anticancer potential of this compound. */

Detailed Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway

-

Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., HCT116 colorectal cancer cells) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Antiparasitic Activity

The 8-amino-6-methoxyquinoline scaffold is the cornerstone of the antimalarial drugs primaquine and tafenoquine[2]. These drugs are particularly effective against the dormant liver stages of Plasmodium vivax.

Hypothesized Molecular Targets:

-

Heme Detoxification Pathway: Chloroquine, a related quinoline, functions by inhibiting the polymerization of heme into hemozoin in the parasite's food vacuole, leading to a toxic buildup of free heme[1]. While the mechanism of 8-aminoquinolines is not fully elucidated, it is believed to involve the generation of reactive oxygen species that damage parasite macromolecules. The 8-chloro substitution in our lead compound could modulate its electronic properties and reactivity, potentially influencing its ability to interfere with parasite redox homeostasis.

Proposed Experimental Workflow to Validate Antiparasitic Potential:

-

Caption: Workflow for evaluating the antiparasitic activity of this compound. */

Detailed Protocol: In Vitro Antiplasmodial Assay (P. falciparum SYBR Green I-based Assay)

-

Parasite Culture: Maintain a culture of chloroquine-sensitive and -resistant strains of P. falciparum.

-

Drug Preparation: Prepare serial dilutions of this compound.

-

Assay Plate Setup: Add parasitized red blood cells to a 96-well plate containing the drug dilutions.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions.

-

Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.

-

Fluorescence Reading: Measure the fluorescence intensity to determine parasite growth inhibition and calculate the IC50 value.

Neuroprotection

Derivatives of 8-hydroxyquinoline have garnered significant attention for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease[7]. Their neuroprotective effects are often attributed to their ability to chelate metal ions and mitigate oxidative stress.

Hypothesized Molecular Targets and Mechanisms:

-

Metal-Induced Aβ Aggregation: In Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark. Metal ions, particularly copper and zinc, can promote Aβ aggregation. 8-Hydroxyquinoline analogs have been shown to chelate these metal ions and disaggregate Aβ plaques[8]. As previously mentioned, this compound may possess metal-chelating properties that could be beneficial in this context.

-

Monoamine Oxidase (MAO) Inhibition: Some 8-hydroxyquinoline derivatives have been shown to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that degrade neurotransmitters and contribute to oxidative stress in the brain[7]. Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease.

Proposed Experimental Workflow to Validate Neuroprotective Potential:

-

Caption: Investigating the neuroprotective potential of this compound. */

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activities of some relevant quinoline derivatives.

| Compound | Therapeutic Area | Assay | Activity (IC50/EC50) | Reference |

| Chloroquine | Antiviral (HCoV-OC43) | HCoV-OC43 replication in HRT-18 cells | EC50: 0.306 µM | [9] |

| 8-Hydroxy-5-nitroquinoline | Anticancer | Cytotoxicity in human cancer cell lines | 5-10 fold lower IC50 than clioquinol | [5] |

| 8-Amino-6-methoxyquinoline-tetrazole hybrid (Compound 22) | Antimalarial | P. falciparum NF54 strain | IC50: 0.324 µM | [2] |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline | Anticancer | Cytotoxicity in HCT116 cells | Not specified, but better than 5-FU | [4] |

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a systematic analysis of its structural analogues provides a strong rationale for investigating its potential in oncology, antiparasitic therapy, and neuroprotection. The presence of the 6-methoxy and 8-chloro substituents suggests that this compound is likely to be biologically active, and the proposed experimental workflows in this guide offer a clear path for its evaluation. Future research should focus on the synthesis of this compound and its derivatives, followed by a comprehensive screening and mechanistic studies as outlined. Such efforts will be crucial in unlocking the full therapeutic potential of this promising quinoline derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity [mdpi.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta | AlzPED [alzped.nia.nih.gov]

- 9. Antiviral activity of chloroquine against human coronavirus OC43 infection in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 8-Chloro-6-methoxyquinoline: A Technical Guide for Structural Confirmation

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 8-Chloro-6-methoxyquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The guide emphasizes the causal relationships between the molecular structure and its spectral output, offering a framework for the unambiguous structural confirmation of this compound.

Introduction

This compound is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] The precise characterization of such molecules is paramount for ensuring their purity, understanding their chemical behavior, and advancing drug discovery programs. Spectroscopic techniques are the cornerstone of this characterization process, providing a detailed fingerprint of the molecule's structure. This guide will systematically explore the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, leveraging comparative data from related quinoline derivatives to provide a robust analytical framework.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound, namely the quinoline core, the electron-donating methoxy group at position 6, and the electron-withdrawing chloro group at position 8, dictate its unique spectroscopic signature. Understanding the interplay of these substituents is key to interpreting the resulting spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the chloro and methoxy substituents.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.6 - 8.8 | Doublet of doublets (dd) | ~4.2, 1.6 |

| H-3 | ~7.3 - 7.5 | Doublet of doublets (dd) | ~8.3, 4.2 |

| H-4 | ~8.0 - 8.2 | Doublet of doublets (dd) | ~8.3, 1.6 |

| H-5 | ~7.0 - 7.2 | Doublet (d) | ~2.5 |

| H-7 | ~7.4 - 7.6 | Doublet (d) | ~2.5 |

| OCH₃ | ~3.9 - 4.1 | Singlet (s) | - |

Interpretation:

-

The protons on the pyridine ring (H-2, H-3, H-4) will show a characteristic AMX spin system. H-2 is expected to be the most downfield due to its proximity to the electronegative nitrogen atom.

-

The methoxy group at C-6 will cause an upfield shift for the protons on the benzene ring (H-5 and H-7) compared to unsubstituted quinoline.

-

The protons H-5 and H-7 are expected to appear as doublets due to meta-coupling.

-

The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~148 - 150 |

| C-3 | ~121 - 123 |

| C-4 | ~135 - 137 |

| C-4a | ~128 - 130 |

| C-5 | ~105 - 107 |

| C-6 | ~158 - 160 |

| C-7 | ~122 - 124 |

| C-8 | ~130 - 132 |

| C-8a | ~143 - 145 |

| OCH₃ | ~55 - 57 |

Interpretation:

-

The carbon C-6, directly attached to the electron-donating methoxy group, is expected to be significantly deshielded and appear far downfield.

-

Conversely, the ortho and para carbons relative to the methoxy group (C-5, C-7, and C-8a) will be shielded. However, the presence of the chloro group at C-8 will have a deshielding effect on C-8 itself.

-

The carbon atoms of the pyridine ring (C-2, C-3, C-4) will have chemical shifts characteristic of this ring system.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Data Acquisition

Sample Preparation (ATR Method):

-